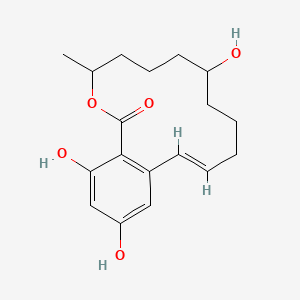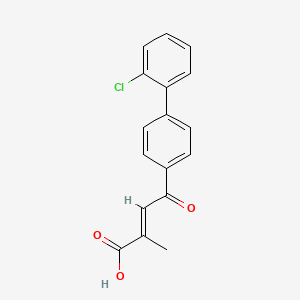![molecular formula C11H20NO10S3- B1233305 omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)
omega-[(Methylsulfinyl)alkyl]glucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omega-[(methylsulfinyl)alkyl]glucosinolate is an alkylglucosinolate resulting from the removal of the proton of the hydrogen sulfate group of any omega-[(methylsulfinyl)alkyl]glucosinolic acid. It is a conjugate base of an omega-[(methylsulfinyl)alkyl]glucosinolic acid.
Wissenschaftliche Forschungsanwendungen
Isolation and Purification : Omega-[(Methylsulfinyl)alkyl]glucosinolates, along with other glucosinolate hydrolysis products, have been isolated and purified from different plant sources. These compounds are of interest for their potential use in organic synthesis and for their biological activities (Vaughn & Berhow, 2004).
Biosynthesis and Enzymatic Processes : Studies have focused on the biosynthesis of glucosinolates, including the condensing enzyme of the chain elongation cycle in certain plants like Eruca sativa. This enzyme is responsible for inserting additional methylene groups into the side chain of methionine, a key component in glucosinolate formation (Falk et al., 2004).
Gene Association in Plant-Insect Interactions : Research has shown that in Arabidopsis, the AOP2 gene plays a role in the modification of aliphatic (methionine-derived) glucosinolates. This gene's expression is influenced by light and is most abundant in leaf and stem tissues (Neal et al., 2010).
Evolution of Secondary Metabolism : Gene duplications, such as AOP2 and AOP3, have been identified as important in the diversification of secondary metabolism, including the biosynthesis of glucosinolates in plants (Kliebenstein et al., 2001).
Chemical Diversity and Plant Defense : Investigations into the diversity of glucosinolates within certain plant families have unraveled a wide range of glucosinolate structures. This diversity plays a key role in plant defense mechanisms and evolutionary trajectories (Olsen et al., 2016).
Plant Resistance Against Herbivores : Studies have explored how different glucosinolates influence plant resistance against herbivores, both generalists and specialists. This research provides insights into the relationship between specific glucosinolates and insect responses (Rohr et al., 2011).
Biological Activities and Health Benefits : Glucosinolates like sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane) have shown a range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects. These properties are significant for their potential health benefits in humans (Kim & Park, 2016).
Eigenschaften
Produktname |
omega-[(Methylsulfinyl)alkyl]glucosinolate |
|---|---|
Molekularformel |
C11H20NO10S3- |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
InChI-Schlüssel |
PHYYADMVYQURSX-XEAHXTBRSA-M |
Isomerische SMILES |
CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)
![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)






![1-(4-Chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B1233238.png)


